molecular formula C14H9Br2N B1443525 5-Bromo-2-(4-bromophenyl)-1H-indole CAS No. 28718-97-0

5-Bromo-2-(4-bromophenyl)-1H-indole

Cat. No.: B1443525
CAS No.: 28718-97-0
M. Wt: 351.04 g/mol
InChI Key: AHJIOTIVIOUCNA-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. chemicalbook.comconsensus.app This structural motif is not just a synthetic curiosity but is widespread in nature, forming the core of the essential amino acid tryptophan and a multitude of natural products and bioactive compounds. rdd.edu.iq Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a "privileged scaffold." This means it can bind to a diverse range of biological receptors and enzymes with high affinity. rdd.edu.iq Consequently, the indole framework is a fundamental component in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antidepressant properties. chemicalbook.com Over 40 drugs approved by the FDA contain an indole core, highlighting its therapeutic importance.

Overview of Halogenated Indoles: Structural Features and Research Interest

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole scaffold gives rise to halogenated indoles, a class of compounds with modified and often enhanced properties. nih.govchemicalbook.com Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. chemicalbook.com Bromine, in particular, is a common substituent in marine natural products and is known to increase biological activity in many cases. chemicalbook.com The position and number of halogen substituents have a nuanced effect on the compound's properties. For instance, research on certain marine-derived indole alkaloids has shown that bromine substitution at the C5 or C6 position can significantly improve their potency as kinase inhibitors. This makes halogenated indoles a subject of intense research interest for developing new therapeutic agents. nih.govresearchgate.net

Contextualization of 5-Bromo-2-(4-bromophenyl)-1H-indole within Contemporary Chemical Science

This compound is a specific di-brominated derivative of the 2-phenylindole (B188600) scaffold. Its structure is characterized by a bromine atom at the 5-position of the indole ring and another on the para-position of the phenyl ring at C2. This specific substitution pattern suggests a molecule designed to explore the synergistic or additive effects of bromine at these two key locations. While comprehensive research dedicated solely to this exact molecule is not abundant in publicly available literature, its structural components place it firmly within the ongoing quest for novel bioactive agents. It serves as a valuable scaffold for creating more complex molecules through functionalization of its C-Br and N-H bonds, making it a pertinent subject for contemporary chemical and medicinal research.

Properties

IUPAC Name

5-bromo-2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIOTIVIOUCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743890
Record name 5-Bromo-2-(4-bromophenyl)-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28718-97-0
Record name 5-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2 4 Bromophenyl 1h Indole and Its Analogs

Direct Synthetic Routes to 5-Bromo-2-(4-bromophenyl)-1H-indole

Direct synthetic routes offer an efficient means to construct the this compound core. These methods typically involve the formation of the indole (B1671886) ring from acyclic precursors in a single or a few steps.

Cyclization Reactions for Indole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of indoles. These reactions involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring.

A notable method for the synthesis of 2-substituted-5-bromoindoles involves the fluoride-induced cyclization of carbamic acid ester derivatives. For instance, the reaction of ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamate using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) under heating for 17 hours yields 5-bromo-2-phenyl-1H-indole. chemicalbook.com This method demonstrates the utility of fluoride ions in promoting the intramolecular cyclization to form the indole nucleus. While this specific example leads to 5-bromo-2-phenyl-1H-indole, the strategy is adaptable for the synthesis of this compound by utilizing the appropriately substituted starting materials.

An advanced intermediate in the synthesis of certain natural products has been achieved through a fluoride-catalyzed indole construction as a key step, particularly when palladium-based and hydride-based methods were unsuccessful. nih.gov This highlights the unique reactivity that fluoride can offer in complex indole syntheses.

Table 1: Fluoride-Induced Cyclization for 2-Aryl-5-bromoindole Synthesis
Starting MaterialReagentSolventConditionsProduct
Ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamateTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Heating, 17 h5-Bromo-2-phenyl-1H-indole

Palladium catalysis is a powerful tool for constructing indole rings. organicreactions.orgmdpi.com The palladium-catalyzed cyclization of propargylamine (B41283) derivatives represents a versatile approach to synthesize a variety of heterocyclic compounds. researchgate.net This methodology can be applied to the synthesis of this compound by designing appropriate propargylamine precursors. The reaction typically involves the intramolecular cyclization of an alkyne and an amine functionality, facilitated by a palladium catalyst. researchgate.net This approach often allows for a high degree of functional group tolerance and can be conducted under relatively mild conditions.

Table 2: Palladium-Catalyzed Cyclization for Indole Synthesis
Precursor TypeCatalyst SystemGeneral Product
Propargylamine DerivativesPalladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Substituted Indoles

Regioselective Synthesis Strategies

The regioselective synthesis of indoles is crucial for obtaining specific isomers. In the context of this compound, regioselectivity ensures the correct placement of the bromo and bromophenyl substituents on the indole core.

One strategy to achieve regioselectivity is through the careful choice of starting materials and reaction conditions in cyclization reactions. For example, in the Fischer indole synthesis, the use of an unsymmetrical ketone can lead to two regioisomeric indoles. The outcome can be influenced by the acidity of the medium, the nature of the hydrazine (B178648) substituent, and steric effects. byjus.com Computational studies have shown that in certain Fischer indolizations, one regioisomer is energetically favored, leading to a highly selective reaction. nih.gov

Another approach involves the directed synthesis starting from a pre-functionalized benzene ring. For instance, starting with 4-bromoaniline (B143363) allows for the introduction of the bromo group at the desired position early in the synthetic sequence, guiding the subsequent formation of the indole ring. iajps.com

Advanced Indole Ring Assembly Approaches

Advanced methods for constructing the indole ring often provide greater flexibility and control over the final product's structure.

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles. testbook.comwikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. testbook.comwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement to form the indole. wikipedia.org

To synthesize this compound via the Fischer method, one would react (4-bromophenyl)hydrazine (B1265515) with 4-bromoacetophenone in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride. testbook.com

Table 3: Classic Fischer Indole Synthesis for this compound
Phenylhydrazine ComponentCarbonyl ComponentAcid CatalystProduct
(4-bromophenyl)hydrazine4-bromoacetophenonePolyphosphoric acid, Zinc chloride, etc.This compound

Modern adaptations of the Fischer indole synthesis have expanded its scope and efficiency. Microwave-assisted Fischer indolizations have been shown to be rapid and provide high yields of 2-aryl indoles. researchgate.net This technique offers a more environmentally friendly approach compared to conventional heating methods.

Another significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This method expands the range of accessible starting materials. Furthermore, one-pot, multi-component reactions combining Fischer indolization with subsequent N-arylation or N-alkylation steps have been developed, streamlining the synthesis of complex indoles. nih.gov

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metals, particularly palladium, copper, and gold, have proven to be powerful catalysts in the formation of the indole core and the introduction of substituents. researchgate.netmdpi.com These metals facilitate key bond-forming reactions, such as carbon-carbon and carbon-nitrogen coupling, leading to the desired indole products. mdpi.com

Palladium catalysts are widely used for their efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.comacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental in synthesizing substituted indoles. For instance, 3-iodoindoles, which can be prepared from the iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, readily undergo Sonogashira and Suzuki coupling reactions to create 1,2,3-trisubstituted indoles. nih.gov The synthesis of brominated indoles has been achieved through a palladium(0)-catalyzed C-N bond-forming reaction, where the use of a bulky phosphine (B1218219) ligand like PtBu3 was found to be crucial for the reaction's success. researchgate.net

C-N Coupling: The formation of the crucial C-N bond in the indole ring is often facilitated by palladium catalysts. These reactions have become a cornerstone for preparing anilines and their derivatives, which are precursors to many heterocyclic compounds. acs.org Tandem processes involving intramolecular or intermolecular N-arylation of anilines are efficient one-pot methods for constructing tricyclic aza-heterocycles. acs.orgnih.gov The development of advanced ligands and precatalysts has expanded the scope and reliability of these C-N coupling reactions. acs.org

Annulation: Palladium-catalyzed annulation provides a direct route to the indole nucleus. For example, β-indole ketones have been synthesized by coupling 2-alkynyl anilines with allylic alcohols in the presence of a palladium catalyst and an oxidant. mdpi.com

Palladium-Catalyzed Method Reactants Product Key Features
Cross-Coupling (Suzuki) 3-Iodoindoles, Boronic acids1,2,3-Trisubstituted indolesVersatile for introducing various substituents. nih.gov
C-N Coupling o-Functionalized anilines, Aryl halidesTricyclic aza-heterocyclesEfficient one-pot synthesis. acs.org
Annulation 2-Alkynyl anilines, Allylic alcoholsβ-Indole ketonesHigh tolerance for functional groups. mdpi.com

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indoles. rsc.orgresearchgate.net

Domino Coupling/Cyclization: Copper-catalyzed domino reactions are particularly effective for constructing complex indole derivatives. A mild and efficient method using cuprous oxide (Cu2O) facilitates a domino intramolecular C-N coupling followed by C-Y (Y = O, S, N) bond formation to assemble various fused indole derivatives from gem-dibromovinyl systems. rsc.orgrsc.orgresearchgate.net Another approach involves the copper(I)-catalyzed domino three-component coupling-cyclization-N-arylation of N-mesyl-2-ethynylaniline under microwave irradiation to synthesize indole-fused benzo-1,4-diazepines. nih.gov A copper(II)-catalyzed method allows for the synthesis of free N-H 2-arylindoles from 2-bromo-arylacetylenes and aqueous ammonia (B1221849) through a sequential amination and intramolecular cyclization. nih.gov

Dehydrogenation: Copper complexes can catalyze the dehydrogenation of indolines to form indoles. acs.org This oxidative process often utilizes oxygen as the oxidant and can be performed under relatively mild conditions. acs.org For example, a copper(I) complex, in the presence of TEMPO and oxygen, effectively dehydrogenates various indolines to their corresponding indoles in high yields at room temperature. acs.org

Copper-Catalyzed Method Reactants Product Key Features
Domino Coupling/Cyclization gem-Dibromovinyl systemsFused indole derivativesMild conditions, can be performed under air. rsc.orgrsc.org
Dehydrogenation IndolinesIndolesUses O2 as an oxidant, mild conditions. acs.org

Gold catalysts have gained significant attention for their ability to activate π-systems like alkynes, enabling efficient cyclization reactions to form indoles. nih.govrsc.orgresearchgate.net

Annulation of Alkynes: Gold(III)-catalyzed annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures at room temperature provides a mild and efficient route to various indole derivatives. organic-chemistry.org This method is tolerant of various functional groups and avoids the harsh conditions often required by other methods. organic-chemistry.org Furthermore, a one-pot protocol for the synthesis of 3-haloindoles has been developed where a halogen source is added after the gold-catalyzed cyclization. organic-chemistry.org Gold catalysts can also be used in domino sequences, where the initial cyclization of a 2-alkynylaniline is followed by a subsequent reaction, such as a direct alkynylation at the C3 position of the newly formed indole ring. nih.gov Another approach involves the cooperative catalysis of gold and zinc for the synthesis of N-protected indoles from N-arylhydroxamic acids and alkynes. rsc.org Gold catalysis has also been employed for the synthesis of 3-arylindoles from nitrosoarenes and aryl-substituted acetylenes under reductive conditions. chinayyhg.comacs.org

Gold-Catalyzed Method Reactants Product Key Features
Annulation of 2-Alkynylanilines 2-AlkynylanilinesIndole derivativesMild, room temperature conditions. organic-chemistry.org
Domino Cyclization/Alkynylation 2-Alkynylanilines, TIPS-EBX2-Substituted-3-alkynylindolesOne-pot procedure. nih.gov
Cooperative Catalysis N-Arylhydroxamic acids, AlkynesN-Protected indolesMildly acidic conditions, broad substrate scope. rsc.org
Annulation of Nitrosoarenes Nitrosoarenes, Arylacetylenes3-ArylindolesReductive conditions. chinayyhg.comacs.org

Metal-Free Synthetic Protocols

While metal catalysts are highly effective, the development of metal-free synthetic routes is desirable to avoid potential metal contamination in the final products. A notable metal-free approach for the synthesis of 5-Bromo-2-phenyl-1H-indole involves the reaction of phenylacetylene (B144264) and (4-bromophenyl)hydrazine hydrochloride, mediated by polyphosphoric acid (PPA). nih.gov This method proceeds via a tandem hydroamination–cyclization reaction, representing a variation of the classic Fischer indole synthesis. nih.gov Additionally, a metal-free and organic acid-base promoted method has been developed for the synthesis of 3-arylindoles from 3-aryloxirane-2-carbonitriles and arylhydrazine hydrochlorides. rsc.org

One-Pot and Cascade Synthesis Approaches

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.goviitj.ac.in

One-Pot Syntheses: A one-pot synthesis of 2,3-disubstituted indoles has been developed through the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides, followed by an intramolecular 1,6-conjugate addition and oxidation sequence. nih.gov Another example is the one-pot, two-step synthesis of substituted indoles employing a palladium-catalyzed Barluenga cross-coupling followed by a carbon monoxide-mediated reductive cyclization. researchgate.net The synthesis of 2,5-disubstituted tetrazoles, which can be analogous to indole synthesis in its multi-step nature, has been achieved in a one-pot reaction from aryldiazonium salts and amidines. acs.orgorganic-chemistry.org

Cascade Syntheses: Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, are highly efficient for building complex molecules. iitj.ac.in A cascade synthesis of bis(indolyl)methanes has been developed through the lipase-catalyzed reaction of indoles with aldehydes in water. nih.gov Another example is the synthesis of furo[3,4-b]indoles and cyclopenta[b]indoles from 3-(2-aminophenyl)-1,4-enynols via a one-pot relay catalysis. rsc.org

Electrophilic Cyclization Strategies

Electrophilic cyclization is a common strategy for forming the indole ring. In the context of 5-bromo-substituted indole derivatives, electrophilic cyclization of thiourea (B124793) precursors using bromine has been employed. beilstein-archives.org This bromocyclization serves as a direct route to introduce functionality at specific positions of the indole core. beilstein-archives.org The classic Bischler-Möhlau indole synthesis is another example of an electrophilic cyclization approach. semanticscholar.org

Functionalization and Derivatization of the Indole Core

The indole nucleus, a prominent scaffold in medicinal chemistry and materials science, offers multiple sites for functionalization. For derivatives such as this compound, the presence of bromine atoms and reactive positions on the indole ring allows for a diverse array of chemical transformations. These modifications are crucial for tuning the electronic, steric, and pharmacological properties of the parent molecule. Key strategies for derivatization include substitution reactions at various positions, oxidation and reduction of the indole ring, and a range of coupling and cycloaddition reactions to build more complex molecular architectures.

The indole core is inherently rich in electrons, making it susceptible to electrophilic attack, particularly at the C-3 position. Conversely, the halogen substituents on the this compound scaffold serve as handles for nucleophilic substitution, although this typically requires activation, for instance, through transition metal catalysis.

Electrophilic substitution is a fundamental method for functionalizing indoles. The introduction of halogen atoms, such as bromine, is a common strategy to create precursors for further derivatization. For instance, the direct bromination of 2-phenylindole (B188600) is a known method to produce halogenated derivatives. While the C-3 position is the most nucleophilic and typically the primary site of electrophilic attack, substitution can also be directed to other positions on the indole ring or the phenyl substituent depending on the reaction conditions and the directing groups present.

Nucleophilic substitution reactions can occur at the halogenated positions. The bromine and iodine atoms on compounds like 5-Bromo-7-iodo-1H-indole can be replaced by other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide (B81097) or potassium cyanide in polar solvents. For example, 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole reacts with copper cyanide (CuCN) to yield the corresponding nitrile derivative, 1-Benzyl-2-(trifluoromethyl)-1H-indole-3-carbonitrile, in high yield. nih.gov This demonstrates the utility of bromo-indoles as precursors for introducing cyano groups, which are valuable for further transformations.

The indole ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives. These transformations can alter the aromaticity and electronic properties of the indole core, providing access to different chemical spaces.

Oxidative reactions can lead to complex fused-ring systems. For example, rhodium-catalyzed oxidative annulation reactions involving C-H activation of the 2-phenyl-1H-indole core with alkenes or alkynes have been developed. Another oxidative pathway is the oxygenation of the indole nitrogen. For instance, 5-bromoindoline (B135996) can be oxidized to 5-bromo-1-hydroxyindole using reagents like sodium tungstate (B81510) and hydrogen peroxide. Common oxidizing agents used for indoles include potassium permanganate (B83412) and chromium trioxide.

Reduction of the indole ring can be achieved using various reducing agents. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are commonly employed to reduce the indole system. These reactions can lead to the formation of indoline (B122111) derivatives, which possess different stereochemical and reactivity profiles compared to the parent indole.

Carbonylative functionalization introduces a carbonyl group (C=O) into the indole structure, a key building block for many biologically active compounds and synthetic intermediates. This can be achieved through metal-catalyzed reactions, often involving carbon monoxide (CO) gas.

Palladium-catalyzed carbonylative cyclization is a powerful method for constructing complex heterocyclic systems. For example, 2-(2-bromophenyl)-1H-indoles can undergo intramolecular carbonylative coupling to form 6H-isoindolo[2,1-a]indol-6-one scaffolds. beilstein-journals.orgnih.gov This transformation typically employs a palladium catalyst, such as PdCl₂/PPh₃ or Pd(OAc)₂/BuPAd₂, in the presence of a base and carbon monoxide. nih.gov The reaction conditions, including the catalyst, base, solvent, and CO pressure, are critical for achieving high yields. beilstein-journals.orgnih.gov For instance, Yoo et al. reported the synthesis using PdCl₂/PPh₃ with Et₃N as a base in toluene (B28343) at 110°C under 10 bar of CO. nih.gov In contrast, Han and co-workers utilized 2-(2-iodophenyl)-1H-indoles with Pd(OAc)₂, PPh₃, and K₂CO₃ in toluene at 100°C under a higher pressure of 20 bar of CO. beilstein-journals.org

Furthermore, the substituent on the indole nitrogen can direct the reaction pathway. When N-alkylated 2-(2-bromophenyl)-1H-indoles are subjected to similar palladium-catalyzed conditions, a Heck cyclization may occur instead of cycloaminocarbonylation, leading to indeno[1,2-b]indol-10(5H)-ones. beilstein-journals.orgnih.gov

Alkylation and acylation are fundamental transformations for modifying the indole core at both carbon and nitrogen atoms, significantly expanding the structural diversity of indole derivatives.

C-3 Alkylation: The electron-rich C-3 position of the indole ring is highly susceptible to alkylation. A greener approach for C-3 benzylation involves the use of benzylic alcohols with a molecular iodine catalyst, avoiding the need for metals, ligands, or bases. nih.gov This method has been used to synthesize various 3-benzylated indoles, including those with bromo substituents. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on aromatic rings. libretexts.orgwikipedia.org Asymmetric Friedel-Crafts alkylation of indoles with various electrophiles, catalyzed by chiral metal complexes, provides enantiomerically enriched indole derivatives. rsc.orgmdpi.comacs.org For example, a chiral N,N'-dioxide-Ni(II) complex can catalyze the reaction between N-methyl skatole and β,γ-unsaturated α-ketoesters to give C-2 alkylated indoles in high yield and enantioselectivity. rsc.org Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.org This reaction deactivates the aromatic ring, preventing the poly-substitution that can be a problem in Friedel-Crafts alkylation. libretexts.orgorganic-chemistry.org

N-Acylation: The nitrogen atom of the indole ring can be readily acylated to form N-acylindoles, a motif present in many pharmaceuticals like indomethacin. d-nb.info A highly chemoselective method for N-acylation uses stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), showing good functional group tolerance. d-nb.inforesearchgate.net This method is effective for a range of indoles, including those with substituents, and can also be applied to related heterocycles like carbazole. d-nb.info The reaction proceeds smoothly and has been demonstrated on a multi-gram scale. d-nb.info

Table 1: Examples of Alkylation and Acylation Reactions on Indole Analogs

Reaction TypeIndole SubstrateReagent(s)ProductYieldReference
C-3 Benzylation5-Bromo-1H-indoleDiphenylmethanol, I₂3-Benzhydryl-5-bromo-1H-indole73% nih.gov
N-Acylation3-Methyl-1H-indoleS-methyl butanethioate, Cs₂CO₃1-(3-Methyl-1H-indol-1-yl)butan-1-one62% (on 2 mmol scale) d-nb.info
Friedel-Crafts AlkylationIndoletrans-β-nitrostyrene, (CuOTf)₂·C₆H₆, Chiral LigandCorresponding 3-alkylated indoleSatisfactory mdpi.com

Cycloaddition reactions are powerful tools for constructing ring systems in a single step. The Huisgen 1,3-dipolar cycloaddition, in particular, is a widely used reaction for synthesizing five-membered heterocycles from a 1,3-dipole and a dipolarophile (e.g., an alkene or alkyne). wikipedia.orgorganic-chemistry.org

Indole derivatives can participate in these reactions, acting as the dipolarophile. The reaction between a 1,3-dipole and the indole C2-C3 double bond can lead to the formation of complex, fused polycyclic structures. For example, copper-catalyzed enantioselective (3+2) cycloadditions of 2-aminoallyl cations with indoles have been developed. acs.org These reactions are a type of C1,N-dipolar cycloaddition. acs.org

The reaction of azomethine ylides (a type of 1,3-dipole) with carbonyl compounds can yield oxazolidine (B1195125) derivatives. nih.gov In domino processes, intermediates formed from such cycloadditions can undergo further transformations. For instance, indoline-2-carboxylic acid can react with electron-deficient aromatic aldehydes to ultimately furnish N-β-hydroxyethyl indoles. nih.gov The cycloaddition of a nitrile oxide with an alkyne is another common example, which produces an isoxazole (B147169) ring. youtube.com These methodologies provide efficient routes to novel heterocyclic systems fused to the indole core.

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two bromine atoms are ideal handles for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.com It is extensively used to arylate bromoindoles. researchgate.netresearchgate.net For instance, 5-bromoindole (B119039) can be coupled with phenylboronic acid using palladium nanoparticles as a catalyst under mild conditions. researchgate.net The reaction is highly versatile, and various palladium catalysts and conditions have been optimized for coupling nitrogen-rich heterocycles like indoles and indazoles. nih.govnih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with substrates that can undergo side reactions like protodeboronation. nih.govmdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with Bromo-Heterocycles

SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME, 80°C1-Ethyl-5-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-1H-indazoleHigh nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl-boronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood mdpi.com
Aryl Halides (Indazoles, Indoles, etc.)Boronic AcidsPrecatalyst P1, K₃PO₄, Dioxane/H₂O, 60°CCoupled Products91-99% nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a cornerstone method for synthesizing aryl amines and has been applied to a wide range of heterocyclic substrates. researchgate.net The reaction's development has seen several generations of catalyst systems, allowing for the coupling of virtually any amine with various aryl partners under increasingly mild conditions. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org This reaction is highly valuable for introducing amine functionalities onto the this compound scaffold, which is a key step in the synthesis of many biologically active compounds. A phenylboronic ester has been shown to activate aryl iodide-selective Buchwald-Hartwig-type amination using a Nickel(II) catalyst, demonstrating the ongoing innovation in this field. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Indole (B1671886) Formation

The synthesis of the indole core of "5-Bromo-2-(4-bromophenyl)-1H-indole" can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach. The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.

A plausible pathway for the formation of a related compound, 5-bromo-2-ethyl carboxyl indole, involves the reaction of Ethyl 2-[2-(4-bromophenyl) hydrazinylidene] propanoate with hot methanesulfonic acid. iajps.com This reaction proceeds through a beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. iajps.com While this example illustrates the formation of a 2-carboxylated indole, the fundamental steps of the Fischer indole synthesis are applicable to the formation of 2-aryl substituted indoles like "this compound".

Another relevant synthetic route involves the reaction of carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl ester, which can be cyclized to form "5-Bromo-2-phenyl-1H-indole" in the presence of tetrabutyl ammonium (B1175870) fluoride (B91410) with heating. chemicalbook.com This type of reaction likely proceeds through an intramolecular cyclization mechanism.

Studies on Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov The reactivity of the indole nucleus is significantly greater than that of benzene (B151609) due to the presence of the nitrogen atom, which can donate its lone pair of electrons to stabilize the intermediate carbocation (arenium ion). nih.govlibretexts.org

The general mechanism for EAS involves a two-step process:

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich indole ring, forming a resonance-stabilized carbocation. libretexts.orgmnstate.edu The positive charge is delocalized over several atoms, including the nitrogen atom. mnstate.edu

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the indole ring. libretexts.org

In the case of "this compound," the presence of the bromine atom at the C5 position and the bromophenyl group at the C2 position influences the regioselectivity of further electrophilic substitution. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director because of its electron-donating resonance effect. The phenyl group at C2 also influences the electron distribution within the indole ring. The C3 position of the indole ring is generally the most nucleophilic and therefore the most common site for electrophilic attack. nih.gov

A study on the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives demonstrated electrophilic substitution at the N1 position of the indole ring using various halides in the presence of anhydrous potassium carbonate. iajps.com This highlights that under specific conditions, the N-H proton can be removed, and the resulting indolide anion can undergo electrophilic attack.

Nucleophilic Addition Pathways

While the indole ring itself is electron-rich and generally undergoes electrophilic substitution, derivatives of "this compound" can be synthesized through reactions that involve nucleophilic addition steps. For instance, the synthesis of certain indole derivatives can proceed through intermediates that are susceptible to nucleophilic attack.

In the context of related indole chemistries, nucleophilic addition to an imine or iminium ion intermediate is a key step in some synthetic transformations. For example, in borane-catalyzed C2-selective indole reductive functionalization, the proposed mechanism involves the allylation of the imine tautomer of the indole. rsc.org Although not directly involving "this compound," this illustrates a pathway where the indole nucleus can exhibit reactivity towards nucleophiles through tautomerization.

Furthermore, the synthesis of new 5-bromo-1H-indole-2,3-dione derivatives involves 1,3-dipolar cycloaddition reactions. researchgate.net In these reactions, the C2-C3 double bond of the indole ring in an alkylated 5-bromoisatin (B120047) derivative acts as a dipolarophile, reacting with a 1,3-dipole. researchgate.net This type of reaction involves the addition of a nucleophilic species (the dipole) across the double bond.

Mechanistic Duality and Substituent Effects in Indole Reactions

Recent research on the reactions of N-hydroxyindole derivatives has revealed a fascinating mechanistic duality, where two distinct mechanistic pathways can operate simultaneously. semanticscholar.orgnih.govrsc.org This indolyl 1,3-heteroatom transposition (IHT) can proceed through either a concerted or a dissociative mechanism, and the predominant pathway is influenced by the electronic properties of the substituents on the indole ring. semanticscholar.orgnih.govrsc.org

The electronic nature of substituents plays a crucial role in determining the reaction mechanism and rate. semanticscholar.org Electron-donating groups on the indole core can increase the energy of the highest occupied molecular orbital (HOMO), which can favor a concerted mechanism. semanticscholar.org Conversely, electron-withdrawing groups can influence the stability of potential intermediates in a dissociative pathway.

Catalytic Reaction Mechanisms and Role of Catalysts

Catalysts play a pivotal role in the synthesis and functionalization of indoles, including "this compound." Palladium and borane (B79455) catalysts are particularly important in modern organic synthesis.

Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, which are essential for the synthesis of complex indole derivatives. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide (e.g., a brominated indole derivative) to form a palladium(II) intermediate. nih.gov

Transmetalation (for Suzuki coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium(II) complex. In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. nih.gov

The synthesis of thieno[3,2-b]indoles from 3-bromo-2-(2-bromophenyl)thiophene and anilines via a palladium-catalyzed two-fold C–N coupling highlights the effectiveness of palladium catalysis in constructing complex heterocyclic systems. nih.gov The choice of ligand is crucial for the efficiency of the catalytic cycle. nih.gov Similarly, palladium-catalyzed methods have been developed for the amination of unprotected bromoimidazoles and bromopyrazoles, demonstrating the power of these catalysts in functionalizing halogenated heterocycles. mit.edu

Borane catalysts, particularly tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are powerful Lewis acids that can catalyze a variety of organic transformations. researchgate.netscispace.com In the context of indole chemistry, B(C6F5)3 has been used to catalyze the intramolecular hydroamination of 2-alkynyl anilines to form 2-substituted indoles. rsc.org

The proposed mechanism for this reaction involves the activation of the alkyne by the borane catalyst, making it more susceptible to intramolecular nucleophilic attack by the aniline (B41778) nitrogen. This is followed by protonolysis of the resulting C-B bond to yield the indole product.

Furthermore, B(C6F5)3 can catalyze the formal C3 cyanoalkylation of indoles with cyanohydrins. acs.org The mechanism involves the borane activating the cyanohydrin by coordinating to the cyano group, facilitating its decomposition and subsequent reaction with the indole. acs.org These examples underscore the versatility of borane catalysts in promoting reactions that form and functionalize the indole ring.

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling is a powerful technique in organic chemistry for elucidating reaction mechanisms by tracing the pathways of atoms from reactants to products. In the synthesis of indoles, including this compound, the strategic placement of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide definitive evidence for proposed mechanistic steps. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous indole syntheses.

Mechanistic investigations of classical methods like the Fischer, Bischler-Möhlau, and palladium-catalyzed indole syntheses have utilized isotope labeling to verify key intermediates and transition states. These studies offer a blueprint for how the formation of this compound could be mechanistically scrutinized.

For instance, in the context of a Fischer-type synthesis of this compound, ¹⁵N labeling of the starting hydrazine (B178648) would be crucial. Isotopic labeling studies have demonstrated that the aryl nitrogen (N1) of the initial phenylhydrazine is the one that gets incorporated into the final indole ring. wikipedia.orgyoutube.com In a hypothetical synthesis of this compound from a ¹⁵N-labeled 4-bromophenylhydrazine, the location of the ¹⁵N in the final product would confirm the established mechanism.

Hypothetical ¹⁵N Labeling in a Fischer-Type Synthesis

Labeled Reactant Position of ¹⁵N Label Expected ¹⁵N Position in Product Mechanistic Implication
4-Bromo-phenylhydrazine α-nitrogen Expelled as ammonia Confirms the N-N bond cleavage and elimination of the non-aryl nitrogen.

Similarly, for a Bischler-Möhlau type synthesis, which involves the reaction of an α-haloacetophenone with an aniline, ¹³C labeling can provide significant mechanistic insights. nih.gov A study on the formation of a 2-aryl indole using a ¹³C-labeled α-bromoacetophenone analogue revealed the location of the isotope in the final product. This experiment helped to distinguish between possible mechanistic pathways, such as direct cyclization versus a route involving an imine intermediate. nih.gov

Hypothetical ¹³C Labeling in a Bischler-Möhlau-Type Synthesis

Labeled Reactant Position of ¹³C Label Expected ¹³C Position in Product Mechanistic Implication
2-Bromo-1-(4-bromophenyl)ethan-1-one Carbonyl carbon C2 of the indole ring Suggests a direct cyclization pathway.

Kinetic Isotope Effect (KIE) studies, often employing deuterium, are another facet of mechanistic investigation. For the Fischer indole synthesis, measuring the KIE can help identify the rate-determining step. acs.org For example, a significant KIE upon deuteration of the aromatic ring of the hydrazone would suggest that protonation of this ring is involved in the rate-limiting step. acs.org In the synthesis of this compound, such studies could clarify whether the key C-C bond formation or a subsequent step is rate-determining under specific reaction conditions.

In modern palladium-catalyzed indole syntheses, isotope labeling can also be instrumental. For example, in a reaction involving the coupling of an aryl bromide and a hydrazone, labeling can confirm the intermediacy of the hydrazone. wikipedia.org Furthermore, deuterium labeling experiments using deuterated solvents like D₂O can reveal information about the reversibility of certain steps and the involvement of protonolysis in the catalytic cycle. chemrxiv.orgchemrxiv.org

While direct experimental data for this compound is pending, the established use of isotope labeling in the broader field of indole synthesis provides a clear framework for future mechanistic investigations into its formation.

Table of Mentioned Compounds

Compound Name
This compound
Deuterium
Carbon-13
Nitrogen-15
4-Bromophenylhydrazine
Ammonia
2-Bromo-1-(4-bromophenyl)ethan-1-one

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 4 Bromophenyl 1h Indole

Vibrational Spectroscopy

The FTIR spectrum of an indole (B1671886) derivative typically exhibits characteristic absorption bands that confirm the presence of key functional groups. For the indole ring system, a prominent feature is the N-H stretching vibration, which generally appears in the region of 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. Furthermore, the C=C stretching vibrations within the aromatic rings give rise to strong absorptions between 1400 cm⁻¹ and 1600 cm⁻¹. rasayanjournal.co.in The presence of the C-Br bonds would be indicated by absorptions in the lower frequency region of the spectrum.

Table 1: Expected FTIR Vibrational Bands for 5-Bromo-2-(4-bromophenyl)-1H-indole

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3400-3500
Aromatic C-H Stretch 3000-3100
C=C Aromatic Stretch 1400-1600
C-N Stretch 1200-1350

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of protons. For this compound, distinct signals are expected for the N-H proton and the aromatic protons on both the indole and phenyl rings. The N-H proton typically appears as a broad singlet. The protons on the brominated rings will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The signals for the carbon atoms bonded to bromine will be influenced by the halogen's electronegativity and heavy atom effect. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in confirming the assignments of the protonated carbons in the aromatic rings.

While specific NMR data for this compound is not explicitly detailed in the search results, data for analogous compounds like 5-bromo-3-methyl-1H-indole and various brominated phenols provide a reference for expected chemical shifts. rsc.orgbeilstein-journals.org For example, in 5-bromo-3-methyl-1H-indole, the aromatic protons appear in the range of δ 7.0-8.0 ppm, and the carbon signals are observed between δ 110-135 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H ~8.0-9.0 (broad s) -
Indole H-3 ~6.5-7.0 (s) ~100-105
Indole H-4 ~7.5-7.8 (d) ~120-125
Indole C-5 - ~115 (C-Br)
Indole H-6 ~7.2-7.4 (dd) ~125-130
Indole H-7 ~7.8-8.0 (d) ~110-115
Phenyl H-2'/6' ~7.6-7.8 (d) ~128-132
Phenyl H-3'/5' ~7.4-7.6 (d) ~130-135
Phenyl C-1' - ~130-135

This table is predictive and based on typical chemical shift ranges for similar structures.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial. The COSY (Correlation Spectroscopy) spectrum reveals proton-proton coupling networks, helping to identify adjacent protons within the same spin system. For this compound, COSY would show correlations between the coupled protons on the indole and phenyl rings.

The HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting the different fragments of the molecule, for instance, by showing a correlation from the indole H-3 proton to the carbons of the phenyl ring, confirming their connectivity at the C-2 position. The use of such 2D NMR techniques has been demonstrated in the complete data assignment for other complex heterocyclic molecules. bas.bg

NMR spectroscopy is not only used for structural elucidation but also plays a vital role in studying reaction mechanisms. By monitoring the changes in the NMR spectrum over time, one can identify intermediates, determine reaction kinetics, and understand the stereochemical outcome of a reaction. While no specific mechanistic studies involving this compound were found, the spectroscopic data obtained would be fundamental for any future investigations into its reactivity and reaction pathways.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a definitive method to confirm the molecular formula of this compound. The expected molecular formula is C₁₄H₈Br₂N. ESI-MS (Electrospray Ionization Mass Spectrometry) is a common technique used for the analysis of such compounds. rsc.org For example, the ESI-MS spectrum of a related bis(indolyl)methane derivative showed the expected molecular ion, confirming its structure. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-bromo-3-methyl-1H-indole
Indole
5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole
bis(indolyl)methane

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption data for this compound, including absorption maxima (λmax) and molar absorptivity values, were found in the searched literature.

X-Ray Crystallography

A search for crystallographic data for this compound did not yield any results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other parameters from single crystal X-ray diffraction analysis is not available.

Single Crystal X-Ray Diffraction Analysis

No published single crystal X-ray diffraction studies for this compound could be located.

Analysis of Molecular Conformation and Dihedral Angles

Without crystallographic data, a detailed analysis of the molecular conformation and the dihedral angles between the indole and phenyl rings of this compound cannot be provided.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Information on the crystal packing and any present supramolecular interactions, such as hydrogen bonding or π-π stacking, is not available as it is derived from X-ray crystallography studies, which have not been found for this compound.

Surface Characterization Techniques (for relevant applications)

X-ray Photoelectron Spectroscopy (XPS)

No XPS studies characterizing the surface elemental composition and chemical states of this compound were identified in the available literature.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS)

A thorough review of scientific literature and databases reveals a notable absence of specific studies utilizing Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for the characterization of this compound. Consequently, detailed research findings regarding the surface morphology and elemental composition of this particular compound are not publicly available.

SEM analysis would typically provide high-resolution images of the compound's surface topography, revealing details about its crystalline structure, particle size, and shape. This morphological information is crucial for understanding the physical properties of the material.

Complementary to SEM, EDS analysis would yield data on the elemental makeup of the compound. This technique identifies the elements present in the sample and can determine their relative abundance, which would serve to confirm the presence and stoichiometric ratios of bromine, carbon, and nitrogen in the this compound structure.

Despite the utility of these analytical techniques in materials science and chemical characterization, no published reports were found to contain SEM micrographs or EDS spectra for this specific indole derivative. Therefore, a quantitative elemental analysis and a detailed description of its surface features remain to be documented.

Conclusion

Summary of Key Findings

5-Bromo-2-(4-bromophenyl)-1H-indole is a halogenated indole (B1671886) derivative of significant interest due to its structural features. It belongs to the privileged class of indole-containing compounds that are central to medicinal chemistry. Although direct research on this specific molecule is limited, its synthesis is achievable through established methodologies like the Fischer indole synthesis. Its chemical reactivity is dominated by the two bromine atoms, which serve as versatile handles for creating more complex structures via cross-coupling reactions. Based on extensive studies of its close analogues, this compound holds considerable potential as a scaffold for developing new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future Research Directions

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. A thorough investigation into its biological activity, including in vitro screening against a panel of cancer cell lines and microbial pathogens, is a crucial next step. Furthermore, exploiting its potential as a synthetic building block by systematically exploring the cross-coupling reactions at both bromine sites could lead to the discovery of novel molecules with enhanced potency and selectivity. Such studies will clarify the specific contributions of the dibrominated substitution pattern and solidify the role of this compound in the landscape of medicinal chemistry.

Structure Activity Relationship Sar Studies of 5 Bromo 2 4 Bromophenyl 1h Indole Derivatives

Impact of Substitution Patterns on Molecular Recognition and Biological Target Interaction (in vitro)

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole core and its associated phenyl rings. In vitro studies have demonstrated that specific substitution patterns are crucial for molecular recognition and interaction with biological targets such as protein kinases, viral proteins, and DNA structures.

For instance, derivatives of 5-bromoindole-2-carboxylic acid have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Molecular docking studies suggest that these compounds can effectively block the tyrosine kinase signaling of EGFR, a mechanism analogous to the standard inhibitor erlotinib. researchgate.net This indicates that the presence of a carboxyl group at the C-2 position of the 5-bromoindole (B119039) scaffold is a key determinant for interaction with the EGFR active site.

Furthermore, the introduction of specific side chains can direct the molecule to novel biological targets. A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized and found to act as binders for c-Myc G-quadruplex (G4) DNA. d-nb.info These compounds were shown to down-regulate c-Myc expression and induce cell-cycle arrest, demonstrating that the substituted 5-nitroindole scaffold is a viable framework for targeting non-canonical DNA structures. d-nb.info

The antiproliferative activity of 5-bromo-substituted indole phytoalexin derivatives has also been investigated against various human cancer cell lines. beilstein-archives.org The bromination of these natural product derivatives is often associated with enhanced biological activity and improved pharmacological profiles. beilstein-archives.org

Table 1: Impact of Indole Linkage on HIV-1 Fusion Inhibition Data sourced from studies on bisindole scaffolds. nih.gov

Compound LinkageRelative Binding AffinityRelative Antiviral Activity
6–6′ (Optimal)HighHigh
5–6′Reduced (3-4x less active)Reduced (4-20x less active)
6–5′Reduced (3-4x less active)Reduced (4-20x less active)
5–5′Reduced (3-4x less active)Reduced (4-20x less active)

Role of Halogen Substituents (e.g., Bromine) at C-5 and on Phenyl Ring in SAR

The presence of bromine and other halogens can significantly enhance inhibitor potency by forming halogen bonds and other non-covalent interactions within the binding pocket of a biological target. nih.govresearchgate.net In the development of inhibitors for protein kinase CK2, polyhalogenated scaffolds have emerged as a particularly effective class. nih.govresearchgate.net Co-crystallography studies have revealed that bromine atoms can enhance binding within the ATP pocket. nih.gov For example, the halogenation of a tetrahydroindeno[1,2-b]indole-9,10-dione scaffold boosted its inhibitory potency (IC₅₀) from 360 nM to just 16 nM for the tetrabrominated analog. nih.govresearchgate.net

The C-5 position of the indole ring is a critical site for substitution. The introduction of a bromine atom at this position, as in 5-bromobrassinin, has been shown to result in a better pharmacological profile with slower clearance compared to the non-brominated parent compound, brassinin. beilstein-archives.org This highlights the role of the C-5 bromine in improving pharmacokinetic properties.

Crystal engineering and theoretical studies have further elucidated the role of halogen substituents in directing intermolecular interactions. Analysis of 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones demonstrated that bromine substituents are involved in forming specific Br···Br and Br···π interactions. semanticscholar.org These halogen bonds are highly directional and contribute to the formation and stability of supramolecular structures in the solid state. semanticscholar.org This ability to form strong, specific contacts is a key reason for their utility in drug design. semanticscholar.org Theoretical studies on other halogenated compounds confirm that halogen atoms significantly influence crystal packing by reducing the contribution of less specific H···H contacts in favor of more directional H···X (where X is a halogen) and halogen bond interactions. acs.org

Table 2: Effect of Halogenation on Protein Kinase CK2 Inhibition Data sourced from studies on indeno[1,2-b]indole (B1252910) and other scaffolds. nih.govresearchgate.net

CompoundIC₅₀ (nM)
5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (Reference)360
1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11)16
4,5,6,7-tetrabromo-1H-benzotriazole300
4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole140

Optimization of Molecular Shape, Contact Surface Area, and Amphipathicity for Activity

The optimization of a lead compound into a potent drug candidate often involves fine-tuning its three-dimensional shape, the nature of its contact surface with the target, and its balance of hydrophilic and hydrophobic properties (amphipathicity). For indole-based HIV-1 fusion inhibitors, these factors are paramount for activity. nih.gov

Furthermore, these studies indicated a clear amphipathic requirement for activity in cellular assays. While high binding affinity to the isolated gp41 pocket is necessary, it is not sufficient for potent antiviral activity. Compounds must possess an appropriate balance of hydrophobicity, to interact with the target pocket, and hydrophilicity, to maintain solubility and accessibility in a biological environment. For compounds with sub-micromolar binding affinity, the correlation between binding and biological activity weakened, underscoring the importance of this amphipathic balance for effective function in cells. nih.gov The most active inhibitors from this optimization effort, which exhibited sub-micromolar efficacy against live HIV replication, were those that successfully balanced high binding affinity with the requisite molecular properties for cellular activity. nih.gov

Correlation of Calculated Molecular Properties with Experimental Activity Data

Computational chemistry plays a vital role in modern drug discovery by allowing researchers to calculate molecular properties and correlate them with experimentally observed biological activity. This in silico approach can predict the binding modes of ligands, estimate their binding affinities, and provide insights into the electronic properties that drive their reactivity and interactions.

In the development of indole-based inhibitors, molecular docking has been successfully used to predict and rationalize biological activity. For a series of 30 indole-based HIV-1 fusion inhibitors, a consensus binding pose was identified for 22 of the compounds in docking calculations. nih.gov Crucially, the rank order of the calculated binding scores for these compounds matched their experimentally determined biological activity, providing strong validation for the computational model. nih.gov Similarly, for 5-bromoindole-2-carboxylic acid derivatives, molecular docking analysis confirmed their potential to inhibit EGFR, consistent with experimental findings. researchgate.net

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystals. This method has been used to analyze bromo-substituted indole derivatives, revealing the significance of π–π stacking and C—H⋯π interactions. nih.gov The calculated interaction energies, reaching up to -60.8 kJ mol⁻¹, quantify the strength of these forces and correlate with the observed supramolecular structures, providing a theoretical basis for the stability conferred by these interactions. nih.gov

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into a molecule's reactivity. The HOMO-LUMO energy gap is a key parameter, with a smaller gap generally indicating higher reactivity. For one benzylidene-pyrimidine derivative, the calculated HOMO-LUMO gap was 3.99 eV, a value that helps characterize the molecule's potential for electron transfer reactions. researchgate.net Such calculations, when applied across a series of compounds, can be correlated with their biological activity to build predictive SAR models.

Pharmacophore Identification and Design Principles

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of a class of active compounds is a cornerstone of rational drug design.

Studies on hybrid molecules have been particularly insightful for pharmacophore identification. In a series of coumarin-indole hybrids designed as α-glucosidase inhibitors, both the coumarin (B35378) and indole moieties were considered active pharmacophores. nih.gov The resulting hybrid compounds showed potent inhibition, with the most active derivative featuring a 3-phenoxyphenyl group attached to the methylene (B1212753) bridge connecting the two pharmacophoric scaffolds, highlighting the key structural elements required for activity. nih.gov

In another example, a series of indole/1,2,4-triazole (B32235) hybrids were designed as tubulin polymerization inhibitors, inspired by the structure of combretastatin (B1194345) A-4 (CA-4). mdpi.com The design principle involved using the indole ring to mimic ring A of CA-4 and a substituted phenyl group to mimic ring B, connected by a 1,2,4-triazole linker. The most potent compound from this series, which featured a 4-bromo-phenyl moiety, was found to bind effectively to the colchicine (B1669291) binding site of tubulin, validating the pharmacophore-based design. mdpi.com

Applications in Materials Science and Advanced Chemical Research

Optoelectronic and Photonic Applications

While specific studies on the optoelectronic properties of 5-Bromo-2-(4-bromophenyl)-1H-indole are not prominent in the available literature, the characteristics of the parent compound, 2-phenylindole (B188600), and other halogenated derivatives provide a basis for potential applications.

Development of Fluorescent Probes and Fluorophores

The 2-phenylindole core is known to be fluorescent. Research on the parent compound, 2-phenylindole (2PI), has shown that it exhibits strong and structured fluorescence. nih.gov The introduction of heavy atoms like bromine can influence the photophysical properties, often leading to changes in fluorescence quantum yields and lifetimes, and potentially enhancing phosphorescence.

Furthermore, bromo-substituted aromatic compounds are valuable intermediates in the synthesis of more complex fluorescent molecules through cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org A bromo-functionalized indole (B1671886) could, therefore, serve as a building block for creating novel fluorophores with tailored absorption and emission properties. However, specific research detailing the use of this compound as a fluorescent probe or fluorophore has not been identified.

Application in Organic Light-Emitting Diodes (OLEDs)

Currently, there is no specific literature detailing the application of this compound in OLEDs. Materials used in OLEDs require a combination of high fluorescence or phosphorescence, good charge transport capabilities, and thermal stability. While the 2-phenylindole scaffold is of interest, the suitability of this specific dibrominated derivative would require dedicated investigation into its electroluminescent properties.

Photochromic Properties and Materials Design

Photochromic materials can reversibly change color upon exposure to light. This property is not commonly associated with the basic indole scaffold itself. There is no available research to suggest that this compound possesses photochromic properties.

Supramolecular Chemistry and Self-Assembly Driven by Intermolecular Interactions

The presence of two bromine atoms and an N-H group in this compound makes it a prime candidate for engaging in specific and directional intermolecular interactions, which are the foundation of supramolecular chemistry.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base. nih.govrsc.org In this compound, the bromine atoms attached to the aromatic rings can participate in halogen bonding. These interactions, along with traditional hydrogen bonding from the indole N-H group and π-π stacking of the aromatic rings, can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. nih.govnih.gov While the principle is well-established for halogenated organic molecules, specific crystallographic or solution-based studies on the self-assembly of this compound are not found in the reviewed literature.

Table 1: Potential Intermolecular Interactions for this compound

Interaction Type Participating Groups Potential Role in Self-Assembly
Halogen Bonding C-Br Directional control, formation of chains or networks
Hydrogen Bonding N-H Dimer formation, chain propagation
π-π Stacking Indole Ring, Phenyl Ring Stabilization of layered structures

Catalytic Applications of Indole Derivatives (e.g., as ligands or support materials)

Indole derivatives can serve as ligands for transition metals, forming complexes used in catalysis. mdpi.com The nitrogen atom of the indole ring and the π-system can coordinate with metal centers. While this is a broad area of research for the indole family, there is no specific information available on the use of this compound as a ligand or support material in catalytic applications. Its synthesis would likely involve catalytic steps, reflecting the importance of catalysis in preparing such functionalized molecules. acs.org

Corrosion Inhibition Mechanisms via Surface Adsorption

Indole and its derivatives are recognized as effective corrosion inhibitors for various metals, particularly steel in acidic environments. mdpi.comresearchgate.netresearchgate.net The mechanism of inhibition relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that hinders the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. mdpi.commanipal.edu

The effectiveness of an indole derivative as a corrosion inhibitor is influenced by several factors:

Electron Density: The electron-rich nature of the indole ring facilitates adsorption onto the metal surface.

Heteroatoms: The nitrogen atom (and other heteroatoms if present) can act as a coordination site, strengthening the bond to the metal. manipal.edu

Molecular Size and Coverage: Larger molecules can cover a greater surface area, potentially leading to higher inhibition efficiency. manipal.edu

The presence of bromine atoms in this compound could enhance its performance as a corrosion inhibitor. Halogen atoms can increase the adsorption affinity of the molecule on the metal surface. Although no direct experimental data for this specific compound is available, studies on other indole derivatives provide a strong basis for its potential in this application. researchgate.netresearchgate.net

Table 2: Factors Influencing Corrosion Inhibition by Indole Derivatives

Structural Feature Contribution to Inhibition
Indole Nucleus π-electron system allows for strong adsorption on metal surfaces.
Nitrogen Heteroatom Acts as a center for chemical adsorption (chemisorption).
Aromatic Rings Increase surface coverage and π-electron interactions.

| Halogen Substituents | May enhance adsorption and modify electronic properties. |

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(4-bromophenyl)-1H-indole, and what critical reaction parameters influence yield?

The synthesis of brominated indoles often involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling. For example, related indole derivatives are synthesized via reactions between azidoethyl-indoles and alkynes in PEG-400:DMF (2:1) solvent systems with CuI as a catalyst (50% yield) . Key parameters include:

  • Catalyst loading : Excess CuI (1.0 g per 700 mg substrate) improves reaction efficiency.
  • Reaction time : 12–24 hours under stirring ensures completion.
  • Purification : Flash column chromatography (70:30 EtOAc:hexane) removes unreacted reagents .
    Lower yields (e.g., 25% in related syntheses) may result from incomplete coupling or side reactions, necessitating optimization of stoichiometry and solvent ratios .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.12–7.23 ppm), with deshielded signals for brominated positions .
    • ¹³C NMR : Peaks at δ 114–146 ppm confirm sp² carbons, while bromine-induced splitting (e.g., δ 128.1, J = 4.2 Hz) validates substitution patterns .
  • HRMS : Molecular ion peaks (e.g., m/z 385.0461 [M+H]⁺) confirm molecular weight .
  • TLC : Rf values (e.g., 0.30 in EtOAc:hexane) monitor reaction progress .

Q. What purification methods are effective for isolating this compound, and how do they impact purity?

  • Flash column chromatography : Separates products using gradient elution (e.g., 70:30 EtOAc:hexane), yielding >95% purity .
  • Recrystallization : Suitable for crystalline derivatives; solvents like methanol or dichloromethane remove impurities .
  • Precipitation : Adding reaction mixtures to water precipitates crude products, though further chromatography is often required .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in CuAAC syntheses of brominated indoles?

  • Catalyst purity : Use freshly prepared CuI to avoid deactivation by moisture .
  • Solvent optimization : PEG-400 enhances solubility of polar intermediates, while DMF stabilizes reactive species .
  • Stoichiometric adjustments : A 1:1.2 molar ratio of azide to alkyne minimizes unreacted starting material .
  • Temperature control : Reactions at 60–90°C improve kinetics without decomposing sensitive intermediates .

Q. What strategies resolve contradictions in crystallographic data during structural refinement with SHELXL?

  • Handling twinned data : Use the TWIN and BASF commands in SHELXL to model twin domains, validated by merging statistics (e.g., Rint < 0.05) .
  • Restraints and constraints : Apply geometric restraints for disordered bromine atoms to refine positions accurately .
  • Validation tools : Cross-check with Hirshfeld surface analysis (e.g., dnorm plots) to confirm intermolecular interactions .

Q. How should researchers analyze unexpected by-products in brominated indole syntheses?

  • LC-MS profiling : Identify by-products via molecular ion peaks and fragmentation patterns .
  • ²⁹Si NMR : Detect silicon-containing impurities from column stationary phases .
  • Side reaction mitigation : Reduce Ullmann coupling byproducts via inert atmosphere (N₂/Ar) and degassed solvents .

Q. What computational methods predict the biological activity of this compound, and how can docking results be validated?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT6 receptors (validated by selective binding assays) .
  • Pharmacophore mapping : Align with known antagonists (e.g., SUVN-502) to identify critical hydrophobic/electrostatic features .
  • Experimental validation : Compare predicted IC₅₀ values with in vitro receptor binding assays (e.g., radioligand displacement) .

Q. How do substituent effects influence the reactivity and regioselectivity of brominated indoles in cross-coupling reactions?

  • Electron-withdrawing groups : Bromine at C5 deactivates the indole ring, directing electrophiles to C3 .
  • Steric effects : Bulky 4-bromophenyl groups hinder coupling at C2, favoring C3 functionalization .
  • Catalyst systems : Pd(PPh₃)₄ facilitates Suzuki coupling at hindered positions via π-arene interactions .

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